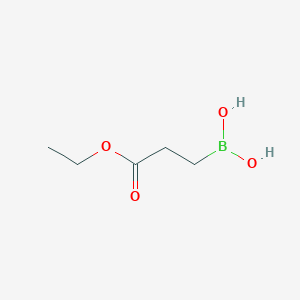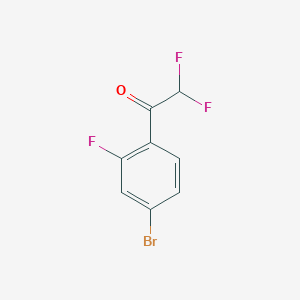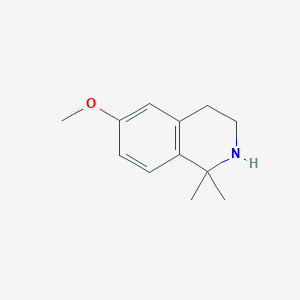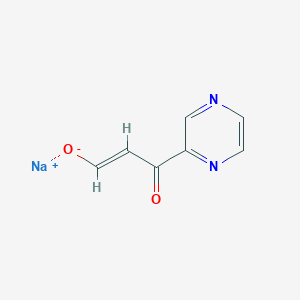
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate is a chemical compound with the molecular formula C7H5N2NaO2 and a molecular weight of 172.12 g/mol This compound is known for its unique structure, which includes a pyrazine ring and an enolate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate typically involves the reaction of pyrazine-2-carbaldehyde with sodium methoxide in an appropriate solvent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized in bulk through similar synthetic routes used in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The enolate group allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds .
Applications De Recherche Scientifique
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 3-oxo-3-phenylprop-1-en-1-olate: This compound has a similar structure but with a phenyl group instead of a pyrazine ring.
Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate: Another similar compound with a chromenyl group.
Uniqueness
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C7H5N2NaO2 |
|---|---|
Poids moléculaire |
172.12 g/mol |
Nom IUPAC |
sodium;(E)-3-oxo-3-pyrazin-2-ylprop-1-en-1-olate |
InChI |
InChI=1S/C7H6N2O2.Na/c10-4-1-7(11)6-5-8-2-3-9-6;/h1-5,10H;/q;+1/p-1/b4-1+; |
Clé InChI |
OIZOEGYGNJFBPC-DYVSEJHDSA-M |
SMILES isomérique |
C1=CN=C(C=N1)C(=O)/C=C/[O-].[Na+] |
SMILES canonique |
C1=CN=C(C=N1)C(=O)C=C[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


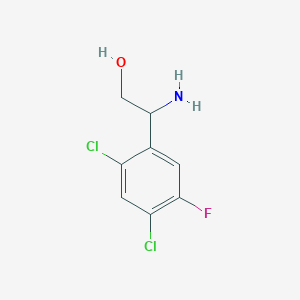
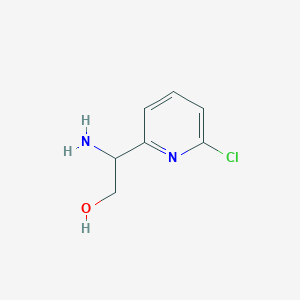
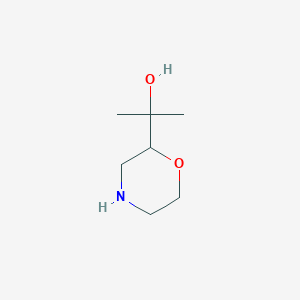

![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)
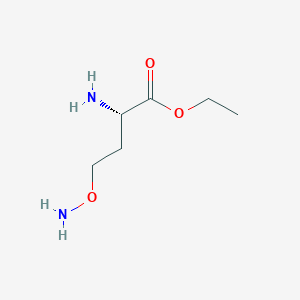
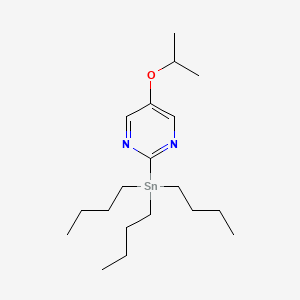
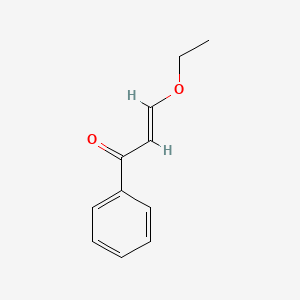
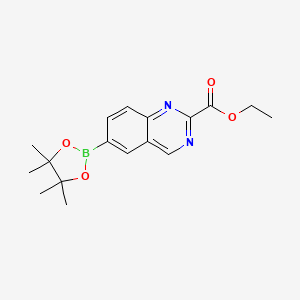
![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
